Cas no 2639445-32-0 (7-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridine-4-carboxylic acid)

7-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 2639445-32-0
- EN300-27783955
- 7-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridine-4-carboxylic acid
-
- インチ: 1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-7(10(16)17)8-6-13-14-9(8)15/h6-7H,4-5H2,1-3H3,(H,13,14)(H,16,17)
- InChIKey: UJPRGPGTEAHBAU-UHFFFAOYSA-N
- ほほえんだ: O(C(N1C2=C(C=NN2)C(C(=O)O)CC1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 267.12190603g/mol
- どういたいしつりょう: 267.12190603g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 380
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 95.5Ų
7-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27783955-10.0g |
7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
2639445-32-0 | 95.0% | 10.0g |
$4729.0 | 2025-03-19 | |
Enamine | EN300-27783955-0.1g |
7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
2639445-32-0 | 95.0% | 0.1g |
$968.0 | 2025-03-19 | |
Enamine | EN300-27783955-5.0g |
7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
2639445-32-0 | 95.0% | 5.0g |
$3189.0 | 2025-03-19 | |
Enamine | EN300-27783955-5g |
7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
2639445-32-0 | 5g |
$3189.0 | 2023-09-09 | ||
Enamine | EN300-27783955-10g |
7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
2639445-32-0 | 10g |
$4729.0 | 2023-09-09 | ||
Enamine | EN300-27783955-0.05g |
7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
2639445-32-0 | 95.0% | 0.05g |
$924.0 | 2025-03-19 | |
Enamine | EN300-27783955-0.5g |
7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
2639445-32-0 | 95.0% | 0.5g |
$1056.0 | 2025-03-19 | |
Enamine | EN300-27783955-1.0g |
7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
2639445-32-0 | 95.0% | 1.0g |
$1100.0 | 2025-03-19 | |
Enamine | EN300-27783955-0.25g |
7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
2639445-32-0 | 95.0% | 0.25g |
$1012.0 | 2025-03-19 | |
Enamine | EN300-27783955-2.5g |
7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
2639445-32-0 | 95.0% | 2.5g |
$2155.0 | 2025-03-19 |
7-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridine-4-carboxylic acid 関連文献
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
7-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridine-4-carboxylic acidに関する追加情報
7-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: A Promising Scaffold in Medicinal Chemistry
7-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, with the CAS number 2639445-32-0, represents a novel class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique pyrazolo[3,4-b]pyridine core and carboxylic acid functional group, has demonstrated potential in various biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. Recent advances in structure-activity relationship (SAR) studies and computational modeling have further elucidated its molecular mechanisms and therapeutic applications.
The pyrazolo[3,4-b]pyridine scaffold, a nitrogen-containing heterocyclic system, has been extensively studied for its ability to modulate enzyme activity and receptor binding. The introduction of the tert-butoxy group at the 7-position enhances the compound's hydrophobicity and stability, while the carboxylic acid moiety at the 4-position contributes to its acidic proton and hydrogen bonding capacity. These structural features are critical for the compound's interactions with biological targets, such as proteins, enzymes, and ion channels.
Recent studies have highlighted the anti-inflammatory potential of 7-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid in modulating cytokine production and inflammatory pathways. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibits the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. The compound's ability to reduce NF-κB activation and MAPK signaling pathways suggests its potential as a therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In the realm of antimicrobial research, the 7-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has shown promising activity against multidrug-resistant (MDR) bacterial strains. A 2024 study in Antimicrobial Agents and Chemotherapy reported that this compound exhibits synergistic effects when combined with common antibiotics, suggesting its potential as an adjuvant therapy for antibiotic-resistant infections. The compound's hydrophobic interactions with bacterial cell membranes and its ability to disrupt biofilm formation are key factors in its antimicrobial efficacy.
Furthermore, the antitumor properties of 7-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid have been explored in preclinical models. A 2023 publication in Cancer Research indicated that this compound induces apoptosis in human cancer cell lines, particularly in prostate cancer and breast cancer models. The compound's ability to inhibit angiogenesis and metastasis suggests its potential as a chemotherapeutic agent with minimal toxicity to normal cells.
Computational studies have also provided insights into the binding interactions of 7-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid with biological targets. Molecular docking simulations revealed that the compound binds to cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) and programmed death-1 (PD-1) receptors, which are key regulators of immune checkpoint pathways. This binding potential suggests the compound's role in immunotherapy and its ability to enhance anti-tumor immune responses.
Despite its promising therapeutic potential, the 7-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid faces challenges in drug development. Issues such as solubility, bioavailability, and potential side effects require further optimization. Researchers are exploring structure modification strategies, such as the introduction of hydrophilic groups or prodrug formulations, to enhance its therapeutic profile.
In conclusion, 7-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid represents a significant advancement in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it a promising candidate for the treatment of inflammatory diseases, infectious diseases, and cancer. As research in this area continues to evolve, the compound's potential in drug discovery and clinical applications is expected to grow, offering new therapeutic opportunities for patients.
For further information on the 7-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and its applications, please refer to the latest studies in Journal of Medicinal Chemistry, Antimicrobial Agents and Chemotherapy, and Cancer Research. These studies provide a comprehensive understanding of the compound's molecular mechanisms, therapeutic potential, and future directions in drug development.
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